Benzamide, N,N'-1,4-phenylenebis-
Overview
Description
“Benzamide, N,N’-1,4-phenylenebis-” is a chemical compound with the molecular formula C20H16N2O2 . It is also known by other names such as N,N’- (1,4-Phenylene)dibenzamide, N- (4-benzamidophenyl)benzamide, and N,N’-Dibenzoyl-p-phenylenediamine .
Synthesis Analysis
The synthesis of N,N’- (1,2-phenylene)-bis [4- (azidomethyl)benzamide] (2) by direct nucleophilic disubstitution of the suitable dihalogen precursor 1 with NaN3 is reported . N,N’-1,2-Phenylenebis [4- (chloromethyl)benzamide] (3) was obtained in 61% yield by nucleophilic acyl substitution of 4- (chloromethyl)benzoyl chloride (2) with 1,2-phenylenediamine (1) under basic conditions .Molecular Structure Analysis
The structure of the compound was fully characterized by FT-IR, 1H NMR, 13C NMR, EI-MS, elemental analysis, and melting point determination . The compound’s 2D and 3D conformer structures are available .Chemical Reactions Analysis
The preparation of the compound was carried out by double nucleophilic substitution of the suitable dihalogen precursor with NaN3 . The compound was obtained in 61% yield by nucleophilic acyl substitution of 4- (chloromethyl)benzoyl chloride with 1,2-phenylenediamine under basic conditions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 316.4 g/mol . It has a XLogP3 value of 3.5, indicating its lipophilicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass of the compound is 316.121177757 g/mol .Scientific Research Applications
Chemical Synthesis
Benzamide derivatives, such as N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide), are synthesized through nucleophilic acyl substitution under basic conditions. These compounds are characterized by various methods including FT-IR, NMR, and melting point determinations, suggesting their importance in organic synthesis and material science (Bachl & Díaz, 2010).
Polymer Science
In polymer science, benzamide derivatives have been used to synthesize aromatic amide and carboxyl functionalized polymers. These polymers, like ω-amidopolystyrene, are synthesized using poly(styryl)lithium and benzamide derivatives, exhibiting potential applications in materials science (Summers & Quirk, 1998).
Conformational Analysis of Polyamides
Benzamide derivatives are also important in the study of polyamides' properties. For instance, the conformation of aromatic polyamides like poly(1,4-phenylene terephthalamide) in sulfuric acid has been investigated. Such studies are crucial for understanding the behavior of polyamides in various solvents, which is important for their application in materials science (Arpin & Strazielle, 1977).
Synthesis of Liquid Crystalline Compounds
Benzamide-based diamine derivatives have been synthesized and their liquid crystalline behaviors investigated, indicating potential applications in the field of liquid crystal technology (Liu Xiu-ying & Wang Yu-yang, 2010).
Corrosion Inhibition
Benzamide derivatives like N,N'-(1,4-phenylene)bis derivatives have been studied as corrosion inhibitors for metals in acidic environments. These studies are significant for the development of effective corrosion prevention strategies in industrial settings (Singh & Quraishi, 2016).
Biological Activity
Certain benzamide derivatives have been found to possess biological activities, such as antimicrobial and antiproliferative effects. These findings are crucial for the development of new therapeutic agents (Kumar et al., 2012).
Safety And Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and is suspected of causing genetic defects . Special instructions should be obtained before use and all safety precautions should be read and understood . Personal protective equipment should be used as required .
Future Directions
properties
IUPAC Name |
N-(4-benzamidophenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)22-20(24)16-9-5-2-6-10-16/h1-14H,(H,21,23)(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRHLWPJYNIPHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70969953 | |
Record name | N,N'-(1,4-Phenylene)dibenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70969953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, N,N'-1,4-phenylenebis- | |
CAS RN |
5467-04-9 | |
Record name | N,N'-Dibenzoyl-p-phenylenediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28629 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-(1,4-Phenylene)dibenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70969953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-(BENZOYLAMINO)PHENYL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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